(4-Cyano-3-methoxyphenyl)boronic acid

概述

描述

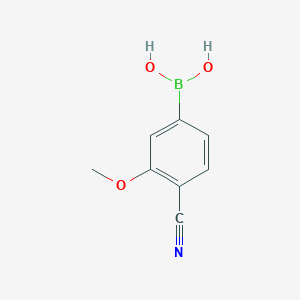

(4-Cyano-3-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H8BNO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a cyano group at the 4-position and a methoxy group at the 3-position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

准备方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Cyano-3-methoxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs hydroboration, where a B-H bond is added across an alkene or alkyne. This method is rapid and allows for the efficient production of organoborane compounds .

化学反应分析

Types of Reactions: (4-Cyano-3-methoxyphenyl)boronic acid is known to undergo several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents in these reactions.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Applications in Organic Synthesis

-

Passerini-type Reactions

- (4-Cyano-3-methoxyphenyl)boronic acid has been utilized in Passerini-type reactions, which involve three-component coupling to synthesize α-hydroxyketones. The compound acts as a carbon nucleophile, allowing for the formation of complex molecular structures efficiently. For instance, the reaction involving this boronic acid yielded α-hydroxyketones with yields ranging from 60% to 81% depending on the solvent and reaction conditions used .

- Synthesis of Drug Analogues

- Chiral Recognition and NMR Applications

Medicinal Chemistry

- Anticancer Research

- Drug Delivery Systems

Data Table: Summary of Applications

| Application Area | Description | Yield/Outcome |

|---|---|---|

| Organic Synthesis | Used in Passerini-type reactions for α-hydroxyketone synthesis | 60% - 81% |

| Drug Analogues | Reacts with isocyanides to form drug analogues | Moderate yields |

| Chiral Recognition | Acts as a chiral solvating agent in NMR spectroscopy | Accurate enantiomeric determination |

| Anticancer Research | Potential proteasome inhibitors for cancer treatment | Ongoing studies |

| Drug Delivery Systems | Forms dynamic covalent bonds for targeted drug delivery | Experimental |

作用机制

The primary mechanism by which (4-Cyano-3-methoxyphenyl)boronic acid exerts its effects is through the Suzuki-Miyaura coupling reaction. In this reaction, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process involves the transfer of an organic group from boron to palladium, which then couples with an aryl or vinyl halide .

相似化合物的比较

4-Methoxyphenylboronic acid: Similar in structure but lacks the cyano group.

3-Methoxyphenylboronic acid: Similar but with the methoxy group at the 3-position.

4-Cyanophenylboronic acid: Similar but lacks the methoxy group.

Uniqueness: (4-Cyano-3-methoxyphenyl)boronic acid is unique due to the presence of both the cyano and methoxy groups, which can influence its reactivity and the types of reactions it can undergo. This dual substitution makes it a versatile reagent in organic synthesis .

生物活性

(4-Cyano-3-methoxyphenyl)boronic acid is an organoboron compound notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a cyano group and a methoxy group attached to a phenyl ring, contributes to its biological activity and reactivity in chemical reactions. This article provides an overview of the biological activity of this compound, including relevant research findings, potential therapeutic applications, and comparative analyses with similar compounds.

- Molecular Formula : C₉H₈BNO₃

- Molecular Weight : 190.99 g/mol

- CAS Number : 2377608-80-3

The presence of the boronic acid functional group is critical for its reactivity, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The cyano group enhances the compound's ability to participate in hydrogen bonding, while the methoxy group improves solubility and may influence metabolic pathways in biological systems.

Interaction with Biological Molecules

Boronic acids, including this compound, are known to interact with various biomolecules. These interactions often involve reversible covalent bonding with glycoproteins and carbohydrates, making them valuable in drug design and biomolecular sensing . The specific interactions of this compound with biological targets have not been extensively studied; however, its structural features suggest potential for significant biological activity.

Case Studies and Research Findings

- Anticancer Activity : Preliminary studies indicate that boronic acids can exhibit anticancer properties by inhibiting certain kinases involved in cell proliferation. For instance, related compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and cell cycle arrest . Although specific data on this compound is limited, its structural analogs have demonstrated promising results.

- Insulin Interaction : A theoretical model has been developed to study the interaction between boronic acids and insulin. This model suggests that boronic acids can bind to insulin's active site, potentially influencing glucose metabolism . Such interactions highlight the relevance of this compound in diabetes research.

- Synthetic Applications : The compound has been utilized as a building block in various synthetic pathways. For example, it has been involved in Passerini-type reactions that facilitate the synthesis of α-hydroxyketones, which are important intermediates in drug development . The ability to form diverse structures through these reactions underscores its utility in medicinal chemistry.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Cyano-4-methoxyphenylboronic acid | C₈H₈BNO₃ | Lacks cyanomethyl group; used similarly in synthesis. |

| 4-Cyano-3-methoxyphenylboronic acid | C₉H₈BNO₃ | Unique combination of cyano and methoxy groups enhances reactivity. |

| 4-(Hydroxymethyl)-3-methoxyphenylboronic acid | C₉H₁₁BNO₃ | Contains hydroxymethyl instead of cyanomethyl; applied in medicinal chemistry. |

This table illustrates how the unique functional groups of this compound may offer distinct advantages over its analogs in terms of reactivity and potential biological applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Cyano-3-methoxyphenyl)boronic acid, and how can purity be ensured?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, aryl halides (e.g., 4-bromo-3-methoxyphenyl precursors) can react with bis(pinacolato)diboron under palladium catalysis . Post-synthesis, impurities like boroxines (trimers formed via dehydration) are minimized by derivatization with diols (e.g., 2,3-butanedione) or using anhydrous conditions . Purity (>95%) is verified via HPLC, LC-MS/MS (MRM mode), and ¹H/¹³C NMR .

Q. How can the structure and stability of this compound be characterized?

- Methodology :

- Structural Confirmation : Use NMR (¹¹B NMR for boron environment) and high-resolution mass spectrometry (HRMS) .

- Stability Assessment : Monitor boroxine formation via FT-IR (peaks at ~1,350 cm⁻¹ for B-O-B) and thermal gravimetric analysis (TGA). Store under inert atmosphere at 4°C to prevent hydrolysis .

Q. What is the reactivity of this boronic acid in cross-coupling reactions?

- Methodology : Test reactivity in Suzuki-Miyaura couplings with aryl halides (e.g., 4-bromoacetophenone) using Pd(PPh₃)₄ as a catalyst. Optimize conditions (base: K₂CO₃; solvent: DMF/H₂O) and quantify yields via GC-MS or ¹H NMR. Kinetic studies show reaction completion within 2–6 hours at 80°C .

Q. How does this compound interact with diols or sugars?

- Methodology : Use fluorescence titration or isothermal titration calorimetry (ITC) to measure binding constants (Kd) with diols (e.g., fructose, glucose). The cyano group enhances Lewis acidity, increasing binding affinity (e.g., Kd ~10⁻³ M for fructose at pH 7.4) .

Advanced Research Questions

Q. What advanced analytical methods quantify trace impurities of this boronic acid in drug substrates?

- Methodology : Employ triple quadrupole LC-MS/MS in MRM mode with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Achieve detection limits <1 ppm by optimizing collision energy (e.g., 20 eV) and dwell time .

Q. How can this compound be integrated into anticancer drug discovery?

- Methodology : Incorporate into peptidomimetics or kinase inhibitors via Suzuki couplings. Test cytotoxicity against cancer cell lines (e.g., glioblastoma) using MTT assays. Structure-activity relationship (SAR) studies reveal that the cyano group enhances membrane permeability .

Q. What are the kinetic parameters of its binding with biomolecules?

- Methodology : Use stopped-flow spectroscopy to measure association/dissociation rates (kₒₙ/kₒff) with diols. For fructose, kₒₙ ~10³ M⁻¹s⁻¹, dominated by rapid equilibrium binding .

Q. How can polymer-based sensors leverage this boronic acid for glucose monitoring?

- Methodology : Graft onto redox-active polymers (e.g., poly-nordihydroguaiaretic acid) for electrochemical sensors. The polymer acts as a molecular sieve, reducing interference from plasma proteins. Measure glucose via displacement assays with a linear range of 1–20 mM .

Q. What computational strategies predict its binding selectivity with glycoproteins?

- Methodology : Perform molecular docking (AutoDock Vina) to model interactions with glycoprotein termini (e.g., sialic acid). Validate predictions via surface plasmon resonance (SPR), adjusting buffer pH to minimize non-specific binding .

Q. How does the compound’s electronic structure influence its reactivity?

- Methodology : Conduct DFT calculations (B3LYP/6-31G*) to map electron density. The electron-withdrawing cyano group lowers the LUMO energy, enhancing electrophilicity at boron and accelerating transmetalation in cross-couplings .

Q. Methodological Challenges & Solutions

Addressing Non-Specific Binding in Glycoprotein Studies

- Solution : Use competitive elution with sorbitol (0.1 M in borate buffer, pH 8.5) to disrupt non-specific interactions. SPR data show >90% recovery of bound glycoproteins .

Mitigating Toxicity in Biological Assays

属性

IUPAC Name |

(4-cyano-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZHJSBHFAFASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C#N)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666778 | |

| Record name | (4-Cyano-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677777-45-6 | |

| Record name | B-(4-Cyano-3-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677777-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Cyano-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-3-methoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。